Cas no 58546-56-8 (Schisantherin A)
Schisantherin A Chemical and Physical Properties
Names and Identifiers
-
- Schisantherin A
- Gomisin C(Schisantherin A)
- SCHISANTHERINGOMISIN
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole-5,6-diol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate,(5S,6S,7S,13aS)-
- SchizandrolA
- Schizantherin A
- Schizandrol A
- Gomisin-C
- Schisantherin-A
- Schizantherin-A
- Wuweizi ester-A
- Gomisin C
- Wuweizi ester A
- (5S,6S,7S)-6-Hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl Benzoate
- (5S,6S,7S,13aS)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxole-5,6-diol 5-Benzoate
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole-5,6-diol,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate,stereoisomer
- [ "Gomisin C" ]
- 873480KS4A
- Arisanschinin K
- Schisantherin Gomisin
- Gomisin C/Schizantherin A
- BCP15178
- BDBM50418091
- HY-N0694
- BENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOLE-5,6-DIOL, 5,6,7,8-TETRAHYDRO-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYL-, 5-BENZOATE, (5S,6S,7S,13AS)-
- [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate
- CHEMBL404875
- AKOS015897145
- Gomisin
- (5S-(5alpha,6beta,7beta))-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol 5-benzoate
- CS-3660
- MFCD09026937
- AC-34833
- 58546-56-8
- SCHISANTHERIN A (GOMISIN C) (CONSTITUENT OF NORTHERN SCHISANDRA) [DSC]
- G0538
- AC-11195
- DTXSID70207261
- Gomisin-C;Schizantherin-A;Wuweizi ester-A
- Q27108251
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))-
- CHEBI:9048
- SCHISANTHERIN A (GOMISIN C) (CONSTITUENT OF NORTHERN SCHISANDRA)
- MolPort-005-932-873
- UNII-873480KS4A
- AC1L46IR
- 6-Hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl benzoate #
- Schisantherin A,(S)
- FT-0775350
- SCHISANTERIN A
- CHEMBL1704343
- 129445-43-8
- Q-100675
- LS-15282
- SR-05000002172-2
- FT-0686703
- NCI60_002892
- NSC330516
- Schisantherin
- Schisantherin A, >=98% (HPLC)
- NSC-330516
- AKOS040760696
- s3880
- CCG-208608
- Benzo[3,2-f][1,3]benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, stereoisomer
- UFCGDBKFOKKVAC-UHFFFAOYSA-N
- HMS3885I10
- SR-05000002172
- NCGC00163664-01
- Schizandrol-A
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S,6S,7S,13aS)-; Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, stereoisomer; Gomisin C; Schisantherin A; Schizantherin A; Wuweizi ester A
- SCHEMBL25258875
-
- MDL: MFCD09026937
- Inchi: 1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1
- InChI Key: UFCGDBKFOKKVAC-DSASHONVSA-N
- SMILES: O[C@]1(C)[C@H](C2C=C(C(=C(C=2C2C(=C3C(=CC=2C[C@@H]1C)OCO3)OC)OC)OC)OC)OC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 536.20500
- Monoisotopic Mass: 536.205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 39
- Rotatable Bond Count: 7
- Complexity: 833
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 536.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5
- Topological Polar Surface Area: 102
Experimental Properties
- Color/Form: Powder
- Density: 1.3300
- Melting Point: 110~112℃
- Boiling Point: 675.6 °C at 760 mmHg
- Flash Point: 218.9 °C
- Refractive Index: 1.622
- Solubility: In vitro: DMSO solubility ≥ 100 mg/ml (186.37 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
- PSA: 101.91000
- LogP: 4.95800
Schisantherin A Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: 24/25
- RTECS:DE8396100
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Schisantherin A Pricemore >>
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Schisantherin A Related Literature
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A. Venkanna,Ch. Pavan Kumar,B. Poornima,Bandi Siva,Nishant Jain,K. Suresh Babu Med. Chem. Commun. 2016 7 1159
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Xin Huang,Fengrui Song,Zhiqiang Liu,Shuying Liu,Jun Ai Analyst 2011 136 4308
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Ying Han,Fangfang Wu,Aihua Zhang,Hui Sun,Wenfeng Wei,Xijun Wang Anal. Methods 2015 7 830
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Helena Passos,Mara G. Freire,Jo?o A. P. Coutinho Green Chem. 2014 16 4786
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Belinda Soares,Helena Passos,Carmen S. R. Freire,Jo?o A. P. Coutinho,Armando J. D. Silvestre,Mara G. Freire Green Chem. 2016 18 4582
Additional information on Schisantherin A
Schisantherin A (CAS No. 58546-56-8): A Comprehensive Overview of Its Chemical Profile and Therapeutic Potential
Schisantherin A, a naturally occurring lignan glycoside, is a compound of significant interest in the field of chemomedicine due to its diverse pharmacological properties. With the chemical formula C25H28O8, this compound is primarily extracted from the fruits of *Illicium magnificum* and *Illicium lanceolatum*, which are widely recognized in traditional Chinese medicine. The molecular structure of Schisantherin A features a biphenolic core with multiple hydroxyl and methoxyl substituents, contributing to its unique chemical reactivity and biological activity.
The CAS number 58546-56-8 uniquely identifies Schisantherin A in scientific literature and regulatory databases, facilitating its accurate classification and study. This compound belongs to the lignan class of natural products, which are known for their complex structures and broad spectrum of biological effects. Lignans, including Schisantherin A, are formed through the polymerization of phenylpropanoids and are commonly found in higher plants as part of their secondary metabolism.
Recent advancements in chemical synthesis and extraction techniques have enhanced the availability of Schisantherin A, enabling more extensive research into its pharmacological mechanisms. Studies have demonstrated that Schisantherin A exhibits potent anti-inflammatory, antioxidant, and anticancer properties. These effects are attributed to its ability to modulate various cellular signaling pathways, including those involved in immune response and tumor progression.
In the realm of oncology, Schisantherin A has garnered attention for its potential role in inhibiting the growth of various cancer cell lines. Research indicates that it can induce apoptosis, suppress proliferation, and block angiogenesis in tumor cells. Furthermore, preclinical studies have explored its synergistic effects when combined with conventional chemotherapeutic agents, suggesting that Schisantherin A could enhance treatment efficacy while reducing side effects.
The anti-inflammatory properties of Schisantherin A have also been extensively studied. By inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6, this compound can modulate the immune response and alleviate inflammation-related diseases. Its antioxidant activity further contributes to its therapeutic potential by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
From a chemical perspective, the structural complexity of Schisantherin A presents both challenges and opportunities for drug development. The presence of multiple functional groups allows for diverse modifications, enabling the synthesis of derivatives with enhanced bioavailability or targeted activity. Advances in computational chemistry have facilitated virtual screening approaches to identify novel analogs of Schisantherin A, which may exhibit improved pharmacological profiles.
The traditional use of *Illicium* species in Chinese medicine has long been associated with various health benefits, with Schisantherin A being one of the most studied active constituents. Modern pharmacopeias increasingly recognize the therapeutic value of this compound, leading to its incorporation into standardized herbal formulations used for treating conditions ranging from gastrointestinal disorders to liver diseases.
The pharmacokinetic profile of Schisantherin A is another area of active investigation. Studies have revealed that it exhibits moderate oral bioavailability but undergoes rapid metabolism upon absorption. Understanding these processes is crucial for optimizing dosing regimens and improving therapeutic outcomes. Efforts are ongoing to develop delivery systems that can enhance the stability and bioavailability of Schisantherin A, such as liposomes or nanoparticles.
Regulatory considerations play a significant role in the commercialization of compounds like Schisantherin A. As interest grows in natural product-based therapeutics, regulatory agencies are developing frameworks to ensure quality control and safety. Manufacturers must adhere to stringent guidelines regarding extraction methods, purity standards, and clinical trial protocols to bring Schisantherin A-containing products to market.
The future research landscape for Schisantherin A is promising, with ongoing studies exploring its potential in neuroprotection, cardiovascular health, and metabolic disorders. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. By leveraging interdisciplinary approaches—combining chemistry, biology, pharmacology, and clinical research—scientists aim to unlock the full therapeutic potential of this remarkable natural product.
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